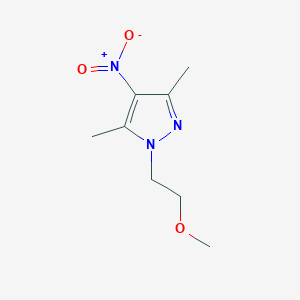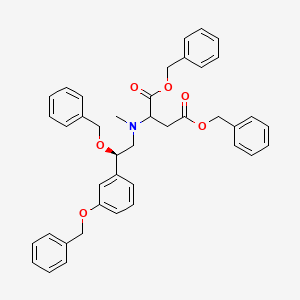
N-(2-Succinyl) Phenylephrine 2,3'-O-Dibenzyl Ether 1,4-Dibenzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester: is a complex organic compound with the molecular formula C41H41NO6 and a molecular weight of 643.77 g/mol. This compound is a protected intermediate in the synthesis of degradation products of acetaminophen.
Méthodes De Préparation
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is used as an intermediate in the synthesis of other complex molecules, particularly in the study of degradation products of acetaminophen.
Biology and Medicine: In biology and medicine, this compound may be used in research related to drug metabolism and the development of new pharmaceuticals. Its role as an intermediate makes it valuable for studying the pathways and mechanisms of drug degradation.
Industry: In the industrial sector, this compound could be used in the production of high-purity chemicals and as a reference material for quality control in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is not well-documented. as an intermediate, it likely interacts with various molecular targets and pathways involved in the synthesis and degradation of other compounds. The specific molecular targets and pathways would depend on the context in which it is used.
Comparaison Avec Des Composés Similaires
N-(2-Succinyl) Phenylephrine: A related compound with similar functional groups but lacking the dibenzyl ether and ester protections.
Phenylephrine: A simpler compound used as a decongestant, lacking the succinyl and dibenzyl modifications.
Uniqueness: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in the synthesis of complex molecules. Its structure allows for selective reactions that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C41H41NO6 |
|---|---|
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
dibenzyl 2-[methyl-[(2R)-2-phenylmethoxy-2-(3-phenylmethoxyphenyl)ethyl]amino]butanedioate |
InChI |
InChI=1S/C41H41NO6/c1-42(38(41(44)48-31-35-21-12-5-13-22-35)26-40(43)47-30-34-19-10-4-11-20-34)27-39(46-29-33-17-8-3-9-18-33)36-23-14-24-37(25-36)45-28-32-15-6-2-7-16-32/h2-25,38-39H,26-31H2,1H3/t38?,39-/m0/s1 |
Clé InChI |
SQNISSQJBHQAHS-RVFUZGKFSA-N |
SMILES isomérique |
CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
SMILES canonique |
CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



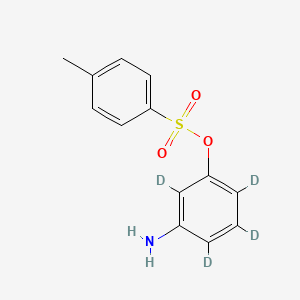
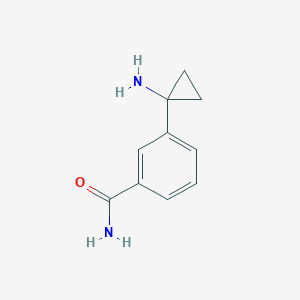
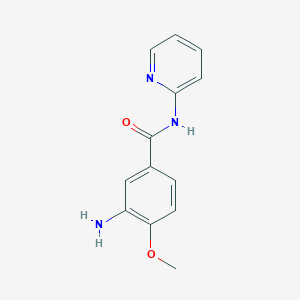
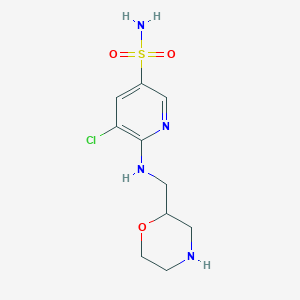

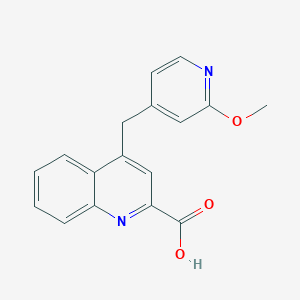

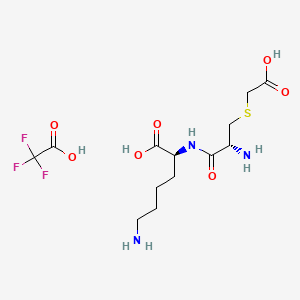

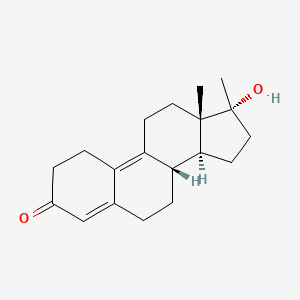
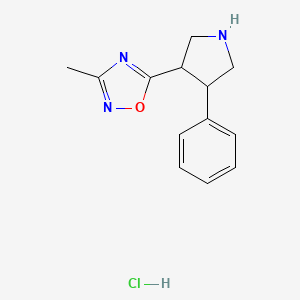
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
